molecular formula C17H23N3O2 B2495128 1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea CAS No. 2034256-54-5

1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea

Cat. No.: B2495128
CAS No.: 2034256-54-5
M. Wt: 301.39
InChI Key: LOUBOUHJIYXEHZ-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is a synthetically designed chemical compound intended for research and development purposes. This molecule features a urea core, a functionality of high significance in medicinal chemistry due to its exceptional ability to form multiple, stable hydrogen bonds with biological targets, which is crucial for modulating protein-ligand interactions . The structure is elaborated with a 1-methyl-1H-indole moiety, a privileged scaffold commonly found in molecules with diverse biological activities, and a cyclopentyl group, which can be instrumental in fine-tuning the compound's physicochemical properties. While specific biological data and a confirmed mechanism of action for this exact compound are not currently available in the public scientific literature, its architecture suggests potential as a key intermediate or candidate for investigation in various research areas. Urea derivatives are extensively explored in modern drug discovery for their application in developing anticancer, antibacterial, anticonvulsant, anti-HIV, and antidiabetic agents, among others . The presence of the indole ring, a structure present in many FDA-approved drugs, further underscores its research relevance . Researchers can leverage this compound as a building block in combinatorial chemistry or as a core structure for the design and synthesis of novel bioactive molecules. Its conformational properties, influenced by the urea functionality, can be exploited to achieve specific three-dimensional orientations, making it valuable in the construction of peptidomimetics and foldamers . This product is provided strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-cyclopentyl-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-20-9-8-12-10-13(6-7-15(12)20)16(21)11-18-17(22)19-14-4-2-3-5-14/h6-10,14,16,21H,2-5,11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUBOUHJIYXEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the indole ring can produce indoline derivatives .

Scientific Research Applications

1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents Key Features Pharmacological Notes Source
Target Compound Cyclopentyl, hydroxyethyl, 1-methylindol-5-yl Hydroxyethyl linker enhances hydrophilicity; cyclopentyl improves membrane permeability Potential CNS activity due to indole moiety; in silico studies suggest favorable pharmacokinetics
1-[4-({2-[(1-methyl-1H-indol-5-yl)amino]-4-pyrimidinyl}oxy)-1-naphthyl]-3-[1-(4-methylphenyl)-3-(2-methyl-2-propanyl)-1H-pyrazol-5-yl]urea (Compound 17) Naphthyl, pyrimidinyl, methylphenylpyrazole Bulky aromatic groups reduce solubility; pyrimidine may enhance π-π stacking Identified in P. pinnata; likely modulates kinase or receptor targets
N-(1-Methyl-1H-indol-5-yl)-N′-(3-methylisothiazol-5-yl)urea (SB204741) Methylisothiazolyl, methylindolyl Isothiazole introduces electron-withdrawing effects Known 5-HT2B receptor antagonist; used in serotonin signaling studies
1-cyclopentyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea Cyclopentyl, thiadiazolyl Thiadiazole enhances metabolic stability; phenyl group increases lipophilicity In silico data show acceptable ADMET properties; potential antimicrobial activity
1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-1H-indazol-4-yl)urea Fluorophenyl, methylindazolyl Fluorine improves bioavailability; indazole vs. indole alters hydrogen bonding High selectivity for kinase targets; clinical candidate in oncology

Key Structural Differences and Implications

  • Indole vs. Indazole/Thiadiazole : The target compound’s indole moiety (electron-rich aromatic system) contrasts with the indazole (additional nitrogen) in and thiadiazole (sulfur-containing heterocycle) in . Indole’s hydrogen-bonding capability may favor CNS targets, while thiadiazole improves metabolic stability .
  • Cyclopentyl Group : Present in both the target compound and the fluorophenyl derivative , cyclopentyl enhances membrane permeability but differs in steric effects compared to bulkier substituents like naphthyl in Compound 17 .

Pharmacological and Computational Insights

  • Receptor Affinity : SB204741’s 5-HT2B antagonism suggests that indole-containing ureas may broadly interact with serotonin receptors. The target compound’s hydroxyethyl chain could modulate selectivity for related receptors.
  • In Silico Predictions : Computational studies on cyclopentyl-urea derivatives (e.g., ) highlight favorable logP values (2.1–3.5) and moderate polar surface areas (70–90 Ų), aligning with oral bioavailability criteria.
  • Synthetic Accessibility: The hydroxyethyl group in the target compound introduces a chiral center, complicating synthesis compared to non-hydroxylated analogs like SB204741 .

Biological Activity

1-Cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a cyclopentyl group, a hydroxyethyl group, and an indole moiety, which is known for its significant biological properties. Understanding the biological activity of this compound is essential for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N3O2C_{17}H_{23}N_{3}O_{2} with a molecular weight of 301.4 g/mol. The compound's structure includes:

  • Cyclopentyl group : Contributes to lipophilicity and may influence receptor binding.
  • Indole moiety : Known for various pharmacological activities, including anti-cancer effects.
  • Hydroxyethyl group : May enhance solubility and bioavailability.

Anticancer Properties

Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells has not been extensively documented; however, the structural similarities to known active compounds suggest potential efficacy.

Table 1: Comparison of Anticancer Activities of Indole Derivatives

Compound NameIC50 (µM)Cancer Cell Line
Indole Derivative A5MCF-7 (Breast Cancer)
Indole Derivative B10A549 (Lung Cancer)
1-Cyclopentyl-3-(2-hydroxy...)TBDTBD

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA or induce DNA damage, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The urea functional group may interact with key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The indole part could act on various receptors, influencing signaling pathways related to cell growth and survival.

Study on Indole Derivatives

A study investigated the biological activity of various indole derivatives, revealing that modifications in the indole structure significantly impacted their anticancer efficacy. The findings suggested that compounds with additional hydroxy groups exhibited enhanced activity against breast and lung cancer cell lines due to improved solubility and receptor affinity.

Q & A

Q. What are the optimal synthetic routes for preparing 1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Indole Core Formation : Use Fischer indole synthesis (cyclohexanone + phenylhydrazine under acidic conditions) to generate the 1-methyl-1H-indole scaffold .

Ethyl Linker Introduction : React the indole derivative with ethylene oxide or a similar reagent under basic conditions to introduce the hydroxyethyl group .

Urea Linkage : Treat the intermediate with cyclopentyl isocyanate in anhydrous dichloromethane, using a catalyst like triethylamine to promote urea bond formation .

  • Purity Optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98%) and NMR spectroscopy .

Q. How can the compound’s structure be validated, and what analytical techniques are most reliable?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the 3D structure using SHELX software for refinement (e.g., SHELXL for small-molecule crystallography) .
  • Spectroscopic Analysis :
  • NMR : Confirm proton environments (e.g., indole NH at δ 10–12 ppm, urea NH at δ 6–8 ppm) .
  • IR : Identify urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action in modulating biological targets?

  • Methodological Answer :
  • Binding Assays : Perform competitive radioligand binding studies (e.g., using ³H-labeled serotonin receptor antagonists) to identify affinity for indole-associated targets like 5-HT receptors .
  • Cellular Pathway Analysis : Use phosphoproteomics (LC-MS/MS) to map downstream signaling changes in cancer cell lines treated with the compound .
  • Molecular Dynamics Simulations : Model interactions with targets (e.g., COX-2 for anti-inflammatory activity) using software like GROMACS to predict binding modes .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodological Answer :
  • Core Modifications :
  • Indole Substitution : Introduce electron-withdrawing groups (e.g., -Cl at position 5) to enhance receptor binding .
  • Cyclopentyl Optimization : Replace cyclopentyl with bulkier groups (e.g., adamantyl) to improve lipophilicity and blood-brain barrier penetration .
  • Activity Testing : Screen derivatives in vitro (e.g., IC₅₀ assays against cancer cell lines) and compare with parent compound .

Q. What experimental designs address discrepancies in reported biological activities (e.g., conflicting cytotoxicity data)?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48h incubation) .
  • Metabolic Stability Testing : Use liver microsomes to assess if metabolite generation explains variability in potency .
  • Synergistic Studies : Co-administer with inhibitors (e.g., CYP3A4) to identify pharmacokinetic interactions affecting activity .

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